

assessing the in vitro toxicity of DSPE-PEG-Amine SWCNTs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG-Amine, MW 5000

Cat. No.: B10823703

[Get Quote](#)

An Objective Comparison of the In Vitro Toxicity of DSPE-PEG-Amine SWCNTs

Introduction

Single-walled carbon nanotubes (SWCNTs) have emerged as promising nanocarriers for drug delivery due to their unique physicochemical properties, including a large surface area and the ability to penetrate cell membranes.^[1] However, pristine SWCNTs often exhibit significant toxicity, which limits their biomedical applications.^[2] To enhance their biocompatibility and aqueous solubility, SWCNTs are frequently functionalized with polymers like polyethylene glycol (PEG).^{[2][3]}

This guide provides a comparative analysis of the in vitro toxicity of SWCNTs functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine). This non-covalent functionalization strategy aims to reduce the intrinsic toxicity of SWCNTs while providing a platform for further conjugation of therapeutic agents.^{[4][5]} We will objectively compare the performance of DSPE-PEG-Amine SWCNTs with other alternatives, supported by experimental data on cytotoxicity, cellular uptake, and mechanisms of toxicity.

Quantitative Data Presentation: Cytotoxicity Comparison

The in vitro toxicity of DSPE-PEG-Amine SWCNTs has been evaluated across various cancer cell lines. The data indicates that functionalization with DSPE-PEG-Amine significantly

improves the biocompatibility of SWCNTs.[\[3\]](#) Toxicity is generally dose-dependent and varies between cell lines.[\[6\]](#)

Table 1: In Vitro Cytotoxicity of DSPE-PEG-Amine SWCNTs

Cell Line	Assay	Incubation Time	IC50 ($\mu\text{g/mL}$)	Key Observations
SKOV3 (Ovarian Cancer)	MTT	24 hours	50	DSPE-PEG-Amine SWCNTs were more toxic to SKOV3 cells compared to other tested lines. [6]
A549 (Lung Cancer)	MTT	24 & 72 hours	> 50	Showed different IC50s at 24 and 72 hours, indicating time-dependent toxicity. [6]
HEPG2 (Liver Cancer)	MTT	24 & 72 hours	> 50	Displayed varying toxicity profiles over 24 and 72-hour exposures. [6]

Table 2: Comparative Toxicity of Functionalized vs. Non-Functionalized SWCNTs

Nanomaterial	Cell Line(s)	Toxicity Endpoint	Key Findings & Comparison
DSPE-PEG-Amine SWCNTs	A549, HEPG2, SKOV3	Cell Viability	Functionalization with DSPE-PEG-Amine reduces the intrinsic toxicity of SWCNTs, rendering them more biocompatible for applications like photothermal therapy. [4] [5] [6]
Pristine/Unmodified SWCNTs	Various	Cell Viability, Apoptosis	Generally exhibit high toxicity, forming agglomerates that can induce mechanical stress and oxidative damage. [7] [8] Functionalization is crucial to mitigate these effects. [9]
Amine-Functionalized SWCNTs	Various	ROS Generation, Oxidative Stress	Positively charged amine-terminated SWCNTs can induce more significant reactive oxygen species (ROS) generation and oxidative stress compared to negatively charged (carboxy-functionalized) counterparts. [10] [11]
Carboxyl-Functionalized	Various	DNA Damage, Inflammation	Negatively charged carboxylated SWCNTs

SWCNTs

cause less DNA damage and are considered significantly safer than non-functionalized versions.[\[11\]](#) However, some studies suggest carboxylation can still elevate genotoxicity compared to pristine SWCNTs.[\[12\]](#)

Experimental Protocols

Standardized in vitro assays are crucial for assessing and comparing the toxicity of nanomaterials.[\[13\]](#)[\[14\]](#) Below are the detailed methodologies for key experiments.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[\[15\]](#)

- Cell Seeding: Plate cells (e.g., A549, SKOV3) in a 96-well plate at a density of 2×10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[\[12\]](#)
- Nanoparticle Treatment: Prepare various concentrations of DSPE-PEG-Amine SWCNTs in a medium with reduced serum (e.g., 1% FBS). Remove the old medium from the cells and add 200 μ L of the nanoparticle suspension to each well.[\[12\]](#) Include untreated cells as a negative control.
- Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24 or 72 hours).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of

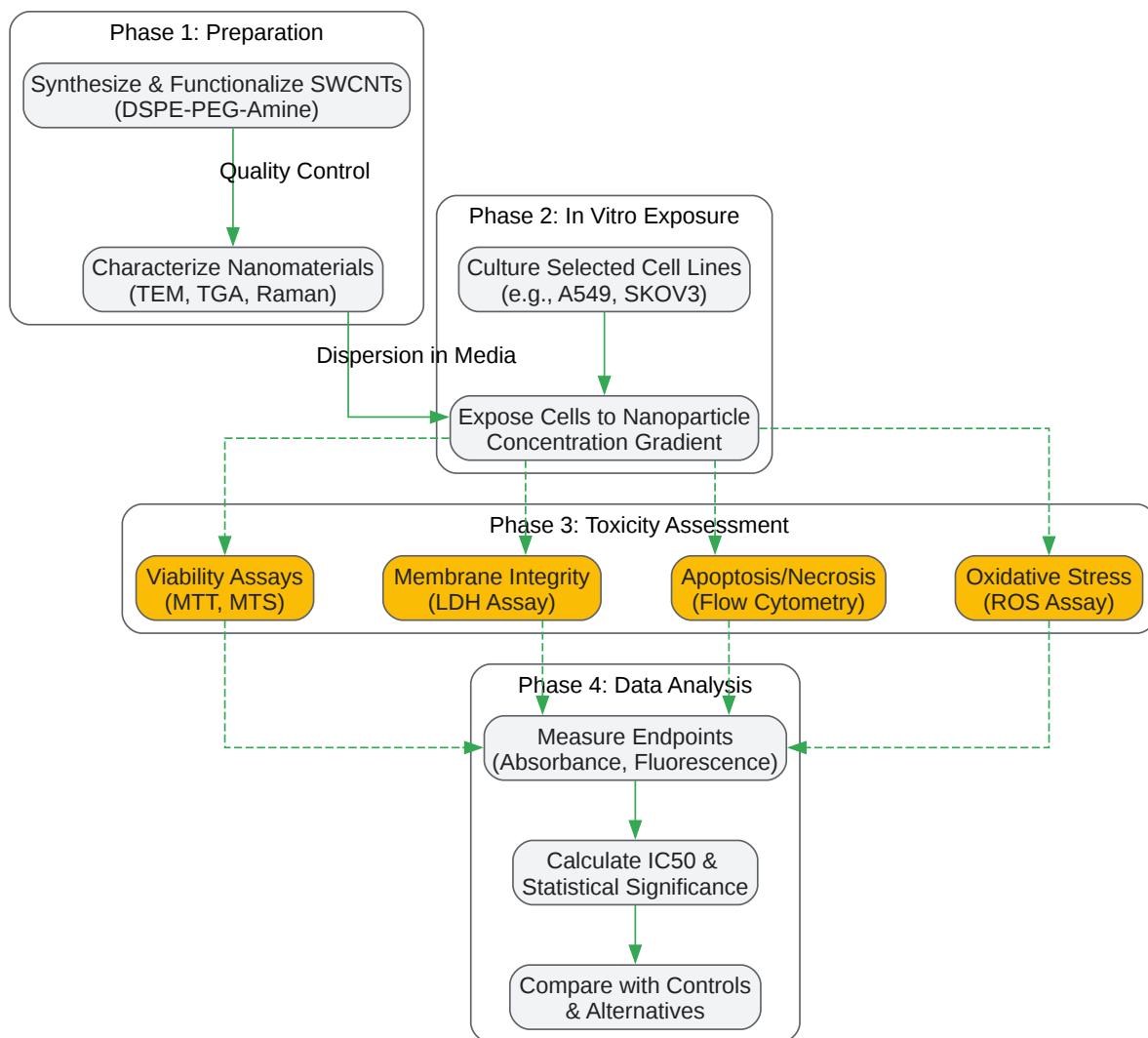
MTT, yielding purple formazan crystals.[15]

- Formazan Solubilization: Carefully remove the medium and add 200 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

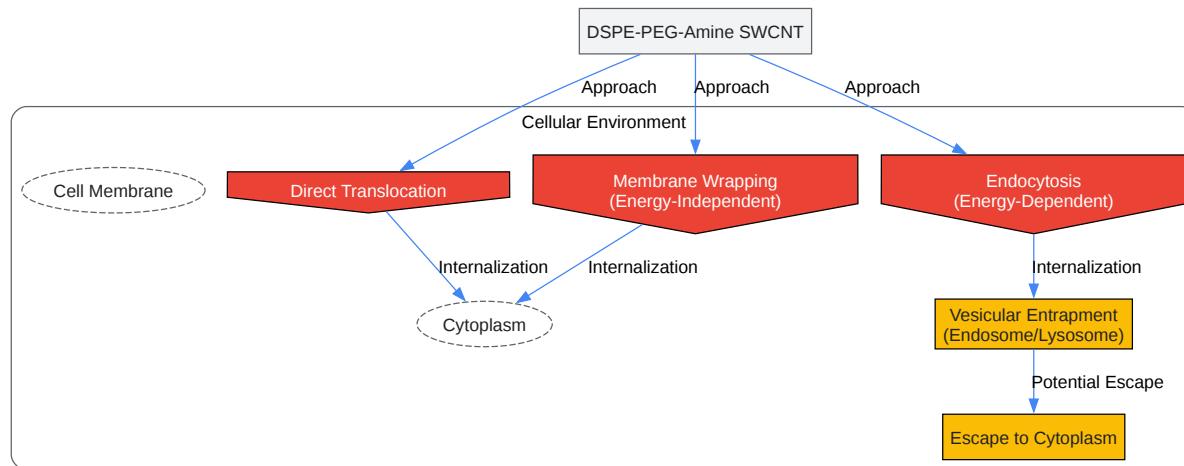
LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16]

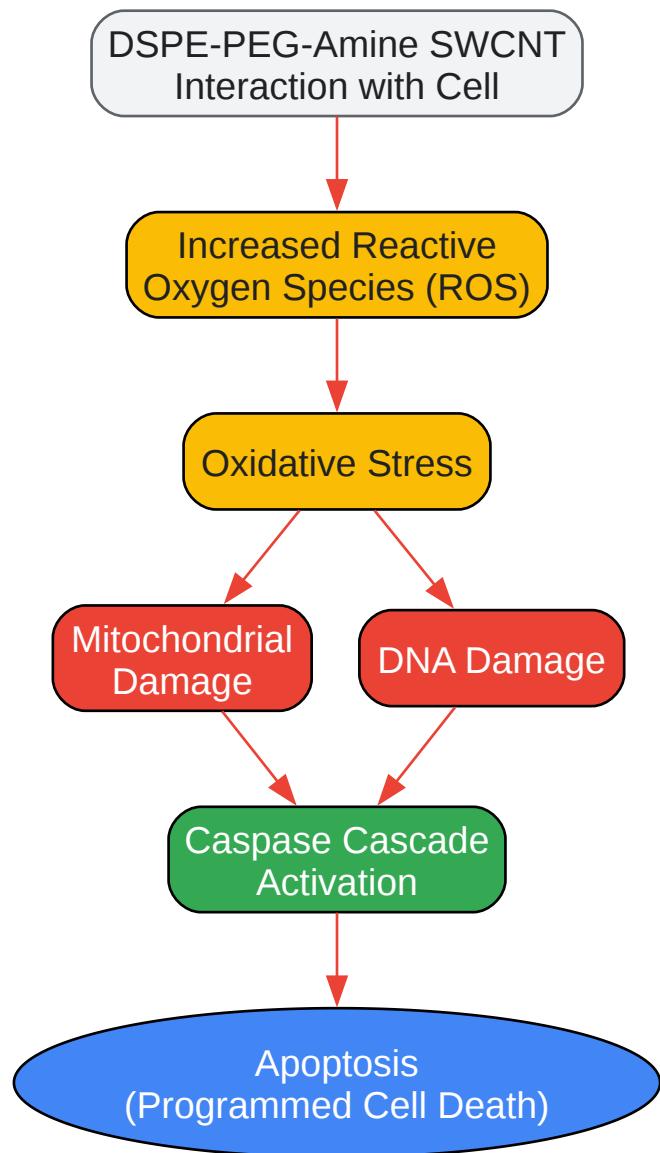
- Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
- Incubation: Incubate cells for the desired duration.
- Controls: Prepare three types of controls:
 - Vehicle Control: Untreated cells.
 - Positive Control: Cells treated with a lysis buffer to achieve maximum LDH release.[16]
 - Medium Background Control: Culture medium without cells.
- Supernatant Collection: After incubation, centrifuge the plate at 250 \times g for 10 minutes.
- LDH Reaction: Transfer 50 μ L of the supernatant from each well to a new 96-well plate. Add 50 μ L of the LDH assay reaction mixture (containing diaphorase and NAD⁺) to each well.
- Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
- Calculation: Calculate the percentage of cytotoxicity using the formula: $(\text{Treatment LDH} - \text{Vehicle LDH}) / (\text{Positive Control LDH} - \text{Vehicle LDH}) * 100$.


Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.


- Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with DSPE-PEG-Amine SWCNTs for the desired time.
- Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.
- Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI) solution.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X binding buffer to each sample and analyze immediately using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Mechanisms


To better illustrate the processes involved in toxicity assessment, the following diagrams outline the experimental workflow and cellular interaction pathways.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the in vitro toxicity of nanoparticles.

[Click to download full resolution via product page](#)

Caption: Potential cellular uptake mechanisms for functionalized SWCNTs.[17][18]

[Click to download full resolution via product page](#)

Caption: Simplified pathway of amine-SWCNT-induced oxidative stress leading to apoptosis.
[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functionalized single-walled carbon nanotubes: cellular uptake, biodistribution and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) [mdpi.com]
- 7. Evaluating the Cytotoxicity of Functionalized MWCNT and Microbial Biofilm Formation on PHBV Composites [mdpi.com]
- 8. Toxicity of Carbon Nanotubes as Anti-Tumor Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of amine-functionalized single-carbon nanotube (NH₂ f-SWCNT) to Channel Catfish (*Ictalurus punctatus*): Organ pathologies, oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of polyethylene glycol surface charge functionalization of SWCNT on the in vitro and in vivo nanotoxicity and biodistribution monitored noninvasively using MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of Single-Walled Carbon Nanotubes (SWCNTs): Effect of Lengths, Functional Groups and Electronic Structures Revealed by a Quantitative Toxicogenomics Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessments of nanomaterial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 16. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular uptake mechanisms of functionalised multi-walled carbon nanotubes by 3D electron tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [assessing the in vitro toxicity of DSPE-PEG-Amine SWCNTs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10823703#assessing-the-in-vitro-toxicity-of-dspe-peg-amine-swcnts\]](https://www.benchchem.com/product/b10823703#assessing-the-in-vitro-toxicity-of-dspe-peg-amine-swcnts)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com